molecular formula C8H7BrClNO2 B1444755 Ethyl 2-bromo-4-chloronicotinate CAS No. 1256561-52-0

Ethyl 2-bromo-4-chloronicotinate

Cat. No.: B1444755
CAS No.: 1256561-52-0
M. Wt: 264.5 g/mol
InChI Key: WQSVIFKDORWTIL-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-chloronicotinate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-chloronicotinate can be synthesized through various methods. One common approach involves the bromination and chlorination of ethyl nicotinate. The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination and chlorination processes. These reactions are often carried out in specialized reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-4-chloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Coupling reactions produce biaryl compounds, which are important intermediates in pharmaceutical synthesis.

Scientific Research Applications

Ethyl 2-bromo-4-chloronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chloronicotinate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and chlorine substituents, which influence its behavior in substitution and coupling reactions. The molecular targets and pathways involved vary based on the context of its use in chemical reactions or as a precursor in pharmaceutical research.

Comparison with Similar Compounds

Ethyl 2-bromo-4-chloronicotinate can be compared with other halogenated nicotinates, such as:

  • Ethyl 2-bromo-4-fluoronicotinate
  • Ethyl 2-chloro-4-bromonicotinate
  • Mthis compound

Uniqueness: The unique combination of bromine and chlorine substituents in this compound imparts distinct reactivity patterns, making it a valuable intermediate in various synthetic pathways. Its specific substitution pattern allows for selective reactions that are not easily achievable with other halogenated nicotinates.

Properties

IUPAC Name

ethyl 2-bromo-4-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSVIFKDORWTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256561-52-0
Record name ethyl 2-bromo-4-chloropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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